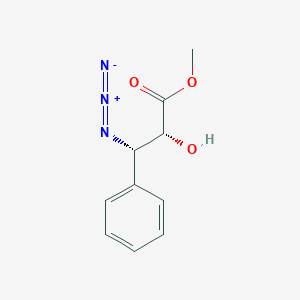
Methyl (alphaR,betaS)-beta-Azido-alpha-hydroxybenzenepropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (alphaR,betaS)-beta-Azido-alpha-hydroxybenzenepropanoate is an organic compound that belongs to the class of azido compounds It features a unique structure with an azido group (-N3) attached to a hydroxybenzenepropanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (alphaR,betaS)-beta-Azido-alpha-hydroxybenzenepropanoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the hydroxybenzenepropanoate backbone.
Azidation: The introduction of the azido group is achieved through nucleophilic substitution reactions. Common reagents for this step include sodium azide (NaN3) and appropriate solvents like dimethylformamide (DMF).
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents such as hydrogen peroxide (H2O2) or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (alphaR,betaS)-beta-Azido-alpha-hydroxybenzenepropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The azido group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), dimethylformamide (DMF)
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenepropanoate derivatives.
Scientific Research Applications
Methyl (alphaR,betaS)-beta-Azido-alpha-hydroxybenzenepropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl (alphaR,betaS)-beta-Azido-alpha-hydroxybenzenepropanoate involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxyl group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl (alphaR,betaS)-beta-Azido-alpha-hydroxybenzeneacetate
- Methyl (alphaR,betaS)-beta-Azido-alpha-hydroxybenzenepropanoate
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications compared to similar compounds. Its azido and hydroxyl groups make it a versatile intermediate in organic synthesis and a valuable tool in various scientific research fields.
Properties
Molecular Formula |
C10H11N3O3 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C10H11N3O3/c1-16-10(15)9(14)8(12-13-11)7-5-3-2-4-6-7/h2-6,8-9,14H,1H3/t8-,9+/m0/s1 |
InChI Key |
VLKYMHSOQDMQNF-DTWKUNHWSA-N |
Isomeric SMILES |
COC(=O)[C@@H]([C@H](C1=CC=CC=C1)N=[N+]=[N-])O |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)N=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















